molecular formula C23H22O2 B1593320 (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene CAS No. 747414-16-0

(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B1593320
CAS No.: 747414-16-0
M. Wt: 330.4 g/mol
InChI Key: BMUQCXQKEZAKPW-UHFFFAOYSA-N
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Description

(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a useful research compound. Its molecular formula is C23H22O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metal-Organic Complexes and Coordination Polymers

  • Copper Metal–Organic Systems : The use of flexible dicarboxylate ligands, including variants of the specified compound, in constructing copper metal–organic complexes has been explored. These complexes demonstrate diverse structural forms such as discrete molecular chairs and two-dimensional layer structures, indicating potential applications in molecular architecture and material science (Dai et al., 2009).

  • Metal-Organic Supramolecules : Another research focused on designing flexible carboxylate ligands similar to (((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene for assembling metal-organic supramolecules. These complexes show different conformations, leading to diverse structures like metallamacrocycles and one-dimensional chains (Dai et al., 2010).

Polymer Synthesis and Properties

  • Conducting Polymers : A study on derivatized bis(pyrrol-2-yl) arylenes, a group to which the specified compound belongs, for electropolymerization has been conducted. These polymers, formed at low oxidation potentials, are stable in their conducting form, indicating potential applications in electronic materials (Sotzing et al., 1996).

  • Aromatic Thermally Stable Polymers : The synthesis of new aromatic polymers using derivatives of phenylene, such as the compound , demonstrates high thermal stability and potential use in applications requiring durable materials (Kumar & Neenan, 1995).

Photocatalytic and Electrochemical Properties

  • Photocatalytic Activity : A novel three-dimensional zinc(II) coordination polymer based on a derivative of the mentioned compound exhibits excellent photocatalytic activity in degrading organic dyes. This suggests potential applications in environmental remediation and wastewater treatment (Xue et al., 2020).

  • Corrosion Inhibition : Research on Schiff base compounds related to the specified chemical structure demonstrates their effectiveness as corrosion inhibitors for mild steel, indicating their potential application in industrial corrosion protection (Singh & Quraishi, 2016).

Properties

IUPAC Name

2,4-bis(phenylmethoxy)-1-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O2/c1-18(2)22-14-13-21(24-16-19-9-5-3-6-10-19)15-23(22)25-17-20-11-7-4-8-12-20/h3-15H,1,16-17H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUQCXQKEZAKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647247
Record name 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747414-16-0
Record name 1,1'-{[4-(Prop-1-en-2-yl)-1,3-phenylene]bis(oxymethylene)}dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyltriphenylphosphonium bromide (1.1 eq) was suspended in an. THF and cooled to 0° C. under nitrogen. 1.6M nButyllithium in hexanes (1.1 eq) was added drop wise, and stirred for 30 minutes. 1-(2,4-Bis-benzyloxy-phenyl)-ethanone (1 eq) was dissolved in an. THF and added drop wise to the suspension. When addition was completed, the ice bath was removed and the reaction mixture was stirred at room temperature under nitrogen overnight. Methanol was added to the reaction mixture and the resulting solution was evaporated in vacuo. Hexane was added to the resulting oil and heated to reflux for 30 minutes, then filtered through Celite. The liquor was evaporated in vacuo to give an oil which was purified by column chromatography, eluting with 30% EtOAc in hexane, to give 2,4-Bis-benzyloxy-1-isopropenyl-benzene. Rf retention time 0.722, 3:1 Hexane: EtOAc.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
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(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
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(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
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(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
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(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
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(((4-(Prop-1-en-2-yl)-1,3-phenylene)bis(oxy))bis(methylene))dibenzene

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